molecular formula C18H11NO2 B1206480 7-Nitrobenz[a]anthracene CAS No. 20268-51-3

7-Nitrobenz[a]anthracene

Cat. No. B1206480
CAS RN: 20268-51-3
M. Wt: 273.3 g/mol
InChI Key: KOPVBVBUIYTJBG-UHFFFAOYSA-N
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Description

7-Nitrobenz[a]anthracene is an organic compound with the chemical formula C18H11NO2 . It is a yellow crystal and is considered a member of phenanthrenes .


Synthesis Analysis

7-Nitrobenz[a]anthracene is the main product of the nitration of benz[a]anthracene . The specific reaction methods should be conducted in a chemical laboratory or industrial environment, adhering strictly to safety procedures .


Molecular Structure Analysis

The molecular weight of 7-Nitrobenz[a]anthracene is 273.2854 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Photolysis of 7-nitrobenz[a]anthracene produced 7,12-benz[a]anthraquinone . Metabolism of 7-nitrobenz[a]anthracene led to binding to exogenous DNA .


Physical And Chemical Properties Analysis

The compound has a density of 1.2123 (rough estimate), a melting point of 159-161 °C, and a boiling point of 416.31°C (rough estimate) . It has limited solubility in toluene and benzene .

Scientific Research Applications

    Chemical Research

    • Application : 7-Nitrobenz[a]anthracene is used in chemical research, particularly in studies related to nitration .
    • Method : The compound is produced as the main product of the nitration of benz[a]anthracene .
    • Results : No evidence was found that this compound has been produced in commercial quantities .

    Carcinogenicity Studies

    • Application : 7-Nitrobenz[a]anthracene has been used in carcinogenicity studies .
    • Method : The compound was tested for carcinogenicity in one experiment by intraperitoneal injection into newborn mice .
    • Results : The experiment resulted in an increased incidence of liver-cell tumours in males .

    Light-Induced Decomposition Studies

    • Application : The light-induced decomposition of 7-Nitrobenz[a]anthracene has been studied .
    • Method : The decomposition was studied on a glass fiber filter using supercritical fluid chromatography, reversed-phase HPLC, adsorption chromatography on silica, and mass spectrometry .
    • Results : The major oxidation products were identified as quinones .

Safety And Hazards

7-Nitrobenz[a]anthracene is a toxic and harmful substance, with potential carcinogenicity, mutagenicity, and ecological toxicity . It may cause skin irritation and serious eye irritation . Strict safety measures must be adopted during its use and handling .

properties

IUPAC Name

7-nitrobenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO2/c20-19(21)18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPVBVBUIYTJBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075077
Record name Benz[a]anthracene, 7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitrobenz[a]anthracene

CAS RN

20268-51-3
Record name 7-Nitrobenz[a]anthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20268-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Nitrobenzanthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020268513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz[a]anthracene, 7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-NITROBENZ(A)ANTHRACENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72LYC65SLS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
419
Citations
PP Fu, RH Heflich, LE Unruh, AU Shaikh, YS Wu… - Mutation Research …, 1988 - Elsevier
The direct-acting mutagenicity in Salmonella typhimurium strains TA98 and TA100 and the half-wave reduction potentials of 6-nitrobenzo[a]pyrene (6-nitro-BaP), 7-nitrobenz[a]…
Number of citations: 31 www.sciencedirect.com
PP Fu, SK Yang - Biochemical and Biophysical Research …, 1983 - Elsevier
Metabolism of 7-nitrobenz(a)anthracene (7-NO 2 -BA) by rat liver microsomes yielded 7-NO 2 -BA trans -3,4-dihydrodiol and 7-NO 2 -BA trans -8,9-dihydrodiol as major metabolites. …
Number of citations: 29 www.sciencedirect.com
MC Morehead, W Franklin, PP Fu… - Journal of Toxicology …, 1994 - Taylor & Francis
Pure cultures of anaerobic intestinal bacteria and mixed fecal microflora from human, rat, mouse, and pig were screened for the ability to metabolize 7‐nitrobenz[a]anthracene (7‐NO 2 …
Number of citations: 4 www.tandfonline.com
PP Fu, LS Von Tungeln, LH Chiu, DJ Zhan… - Chemical research in …, 1998 - ACS Publications
It has been previously proposed that a nitropolycyclic aromatic hydrocarbon (nitro-PAH) with its nitro functional group perpendicular or nearly perpendicular to the aromatic moiety …
Number of citations: 26 pubs.acs.org
G Stewart, Y Jiao, EJ Valente, PP Fu, T Li, Z Hu… - … of Photochemistry and …, 2009 - Elsevier
Photolysis of 9-methyl-10-nitroanthracene in chloroform or methanol produces mainly two products 9-methyl-9-nitrosoanthracen-10-one and 9,10-anthraquinone in about 4:1 ratio …
Number of citations: 12 www.sciencedirect.com
PG Wislocki, ES Bagan, AYH Lu, KL Dooley… - …, 1986 - academic.oup.com
Eight nitropolycyclic aromatic hydrocarbons (PAHs), including 1- and 4-nitropyrene, 1, 3-, 1, 6- and 1, 8-dinitropyrene, 7-nitrobenz[a]anthracene, 6-nitrochrysene and 6-nitrobenzo-[a]…
Number of citations: 212 academic.oup.com
MS Newman, KC Lilje - The Journal of Organic Chemistry, 1979 - ACS Publications
3, R= NH2 6, R= H sition was supported by the facts that oxidation afforded 7, 12-benz [a] anthraquinone in high yield and the NMR spectrum had a 1 proton singlet at 8.84, …
Number of citations: 16 pubs.acs.org
GL White, PP Fu, RH Heflich - Mutation research, 1985 - hero.epa.gov
The effects of nitro substitution on the light mediated mutagenicity of four polycylic aromatic hydrocarbons (PAH) were studied in Salmonella-typhimurium. Benzo (a) pyrene (50328), …
Number of citations: 16 hero.epa.gov
M Dimashki, S Harrad, RM Harrison - Atmospheric Environment, 2000 - Elsevier
Analytical techniques have been developed based upon both HPLC with fluorescence detection of amino derivatives and upon GC/NICIMS for analysis of nitro-PAH in the atmosphere. …
Number of citations: 155 www.sciencedirect.com
JD Butler, P Crossley - Atmospheric Environment (1967), 1981 - Elsevier
Polycyclic aromatic hydrocarbons (PAH) adsorbed on soot particles do not react significantly when exposed to ambient laboratory atmospheres for periods of up to 230 days or to air …
Number of citations: 258 www.sciencedirect.com

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